N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid
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Overview
Description
(Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate is a complex organic compound that features a tert-butyl group, an amino group, a phenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicinal chemistry, (Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to form stable polymers makes it useful in the production of high-performance coatings and adhesives .
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
Phenyl carbamate: Shares the carbamate functional group but lacks the tert-butyl and amino functionalities.
Benzyl carbamate: Another related compound with a benzyl group instead of a phenyl group
Uniqueness
(Z)-tert-Butyl 2-(amino(phenyl)methyleneaminooxy)-2-oxoethylcarbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
Molecular Formula |
C14H19N3O4 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)20-13(19)16-9-11(18)21-17-12(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17)(H,16,19) |
InChI Key |
CAQQLWAUYQDMPJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)O/N=C(/C1=CC=CC=C1)\N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)ON=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
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